molecular formula C25H28N2O5S B4977104 N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4977104
M. Wt: 468.6 g/mol
InChI Key: MLRFGRRKAVUMRO-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-19-4-8-21(9-5-19)27(33(29,30)24-14-12-23(32-3)13-15-24)18-25(28)26-17-16-20-6-10-22(31-2)11-7-20/h4-15H,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRFGRRKAVUMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxyphenyl ethylamine and 4-methylphenyl sulfonamide. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include solvents like toluene and catalysts such as Ru/Al2O3 .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis in packed-bed reactors. This approach allows for the optimization of reaction parameters, such as temperature, oxygen flow rate, and catalyst loading, to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or receptors, resulting in the desired biological or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike steviol glycosides and benzylamine, this compound has a more complex structure, making it suitable for specialized applications in scientific research and industry.

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